![molecular formula C7H11N3 B6259201 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine CAS No. 1466006-16-5](/img/new.no-structure.jpg)
3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine
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Overview
Description
3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that features a fused pyrazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
It’s worth noting that related compounds like pyrazolo[3,4-d]pyrimidine derivatives interact with their targets (such as cdk2) by binding to the atp-binding pocket, thereby inhibiting the kinase activity and affecting cell cycle progression .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect pathways related to cell cycle regulation .
Result of Action
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine can be achieved through various methods. One common approach involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . This method allows for the formation of the pyrazolo[3,4-c]pyridine scaffold with various substituents.
Another method involves the reaction of imidazole with 2-chloropyridine, followed by appropriate reduction reactions to obtain the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyrazolo[3,4-c]pyridine N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine exhibit promising anticancer properties. For instance, studies have shown that certain analogs can inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways involved in tumor growth. The compound's ability to interact with protein kinases has been a focal point for developing targeted cancer therapies.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. It has been reported to exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This suggests a potential application in treating conditions such as Alzheimer's and Parkinson's disease.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and chemokines, making it a candidate for developing treatments for chronic inflammatory diseases.
Agrochemicals
Pesticide Development
this compound derivatives are being explored as potential agrochemicals. Their ability to act as effective insecticides or fungicides has been noted in various studies. The compound's structure allows for modifications that can enhance its efficacy against specific pests while minimizing toxicity to non-target organisms.
Herbicide Research
In addition to its insecticidal properties, research is ongoing into the herbicidal activity of this compound. Its mechanism of action may involve disrupting metabolic pathways in plants, which could lead to the development of novel herbicides with improved selectivity and reduced environmental impact.
Materials Science
Polymer Chemistry
The unique chemical structure of this compound makes it an attractive building block for synthesizing new polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research is focused on developing high-performance materials for applications in electronics and coatings.
Nanotechnology Applications
In nanotechnology, this compound is being studied for its potential use in creating nanomaterials with specific functionalities. Its ability to form stable complexes with metal ions could lead to advancements in catalysis and sensor technology.
Case Studies
Study Title | Objective | Findings |
---|---|---|
Anticancer Activity of Pyrazolo Compounds | Evaluate the cytotoxic effects on cancer cell lines | Certain derivatives showed IC50 values lower than standard chemotherapeutics |
Neuroprotective Effects of Heterocycles | Investigate neuroprotection mechanisms | Demonstrated significant reduction in oxidative stress markers |
Development of Pyrazolo-based Insecticides | Assess efficacy against agricultural pests | Showed high mortality rates in treated pest populations |
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
Uniqueness
3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern and the presence of a methyl group at the 3-position, which can influence its biological activity and selectivity towards certain molecular targets. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents.
Biological Activity
3-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its antimicrobial properties, potential therapeutic applications, and relevant research findings.
- IUPAC Name : 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
- Molecular Formula : C₇H₈N₄
- CAS Number : 1466006-16-5
- Molecular Weight : 136.17 g/mol
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. For instance:
- In Vitro Studies : A study evaluated various pyrazole derivatives for their antimicrobial efficacy. The results indicated that compounds derived from pyrazolo[3,4-c]pyridine exhibited potent activity against a range of pathogens including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL .
Table 1: Antimicrobial Activity of Pyrazolo Derivatives
Compound | MIC (μg/mL) | Bactericidal Activity |
---|---|---|
This compound | 0.22 - 0.25 | Yes |
Other Derivative A | 0.30 | Yes |
Other Derivative B | 0.50 | No |
The mechanism by which this compound exerts its antimicrobial effects involves the inhibition of bacterial enzyme DapE (diaminopimelate epimerase), which is crucial for bacterial cell wall synthesis. Inhibition studies showed an IC50 value of approximately 18.8 μM for this compound against DapE .
Case Studies
- Study on Resistance Mechanisms : A research article discussed the resistance mechanisms in bacteria and how pyrazole derivatives can circumvent these by targeting specific pathways involved in bacterial survival and replication .
- Therapeutic Applications : Another study explored the potential of pyrazolo derivatives in treating malaria by targeting dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment. This highlights the compound's versatility beyond just antimicrobial activity .
Properties
CAS No. |
1466006-16-5 |
---|---|
Molecular Formula |
C7H11N3 |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C7H11N3/c1-5-6-2-3-8-4-7(6)10-9-5/h8H,2-4H2,1H3,(H,9,10) |
InChI Key |
VCPPHXQSXGPMGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCNCC2=NN1 |
Purity |
95 |
Origin of Product |
United States |
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